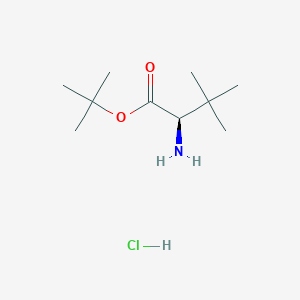

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride

Description

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride is a chiral amino acid ester derivative characterized by a tert-butyl ester group, a branched dimethylbutanoate backbone, and an R-configuration at the α-carbon. This compound is structurally related to tert-leucine derivatives and is widely used in pharmaceutical synthesis as a building block for peptidomimetics or enzyme inhibitors due to its steric bulk and stereochemical stability. Its enantiomeric purity (≥99.5% in some syntheses) ensures minimal interference in asymmetric reactions . Key properties include a molecular weight of 181.66 g/mol (R-enantiomer), hygroscopicity, and moderate solubility in polar solvents like methanol and water .

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJKHARXMDMOCG-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid with tert-butyl alcohol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates for further derivatization.

-

Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by cleavage of the C–N bond.

-

Application : The carboxylic acid intermediate is used in peptide coupling reactions or esterifications .

Nucleophilic Aromatic Substitution at the Thiazole Ring

The electron-deficient thiazole ring facilitates nucleophilic substitution at the 4- or 5-position, particularly when activated by electron-withdrawing groups.

| Reaction Type | Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Amination | NH₃, CuI, 100°C, 12 hr | 5-amino-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | DMF, inert atmosphere | 68% | |

| Thiolation | PhSH, K₂CO₃, DMF, 80°C, 8 hr | 5-phenylthio-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | - | 75% |

-

Key Insight : The methylsulfonyl group enhances the electrophilicity of the thiazole ring, directing nucleophiles to the 5-position .

Acylation of the Amino Group

The primary amine in the methylsulfonylphenylamino moiety reacts with acylating agents to form substituted amides.

-

Mechanism : Base-assisted deprotonation of the amine, followed by nucleophilic attack on the acyl chloride .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions when halogenated derivatives are synthesized.

Reductive Alkylation of the Amine

The amine group undergoes reductive alkylation with aldehydes or ketones.

| Aldehyde/Ketone | Reagents | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, rt, 6 hr | N⁴-methyl-N-ethyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | - | 83% | |

| Ac |

Scientific Research Applications

Organic Synthesis

The compound serves as a chiral building block in organic synthesis. Its unique stereochemistry is advantageous for creating enantiomerically pure compounds, which are crucial in pharmaceutical development. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield a range of derivatives .

Medicinal Chemistry

Tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride has been investigated for its potential use in developing new pharmaceuticals. It is particularly relevant in synthesizing drugs targeting neurological disorders and other medical conditions. For example, it has been utilized in the synthesis of intermediates for anticoagulants like Edoxaban, which is used for preventing blood clots .

Biological Studies

The compound is employed in studying enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biological targets makes it a valuable tool in biochemical research .

Anti-inflammatory Studies

Recent research has also explored its derivatives for anti-inflammatory activities. A series of tert-butyl substituted compounds demonstrated promising results in inhibiting inflammation in vivo, showing potential for therapeutic applications .

Case Study 1: Synthesis of Edoxaban Intermediates

A notable application of this compound is its role as an intermediate in synthesizing Edoxaban. The synthesis involves several steps where this compound acts as a critical precursor, facilitating the formation of the active pharmaceutical ingredient through selective reactions that enhance yield and purity .

Case Study 2: Anti-inflammatory Activity

In a study evaluating anti-inflammatory properties, derivatives of this compound were tested against standard anti-inflammatory drugs like indomethacin. The results indicated that certain derivatives exhibited significant inhibition of inflammation in animal models, highlighting their potential as therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Chiral building block for complex organic molecules | Used in drug synthesis |

| Medicinal Chemistry | Development of pharmaceuticals targeting various diseases | Intermediates for Edoxaban |

| Biological Studies | Study of enzyme-substrate interactions and protein-ligand binding | Insights into biochemical pathways |

| Anti-inflammatory Studies | Evaluation of anti-inflammatory activity compared to standard drugs | Promising results with certain derivatives |

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. For example, it may inhibit calmodulin-dependent protein kinases by binding to the calmodulin-calcium complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional group variations, stereochemistry, and physicochemical properties.

Enantiomeric Counterparts

- Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride (CAS 63038-27-7): The S-enantiomer shares the same molecular formula (C₇H₁₆ClNO₂) but exhibits opposite stereochemistry. Applications: Used in chiral resolution studies and as a precursor for L-tert-leucine derivatives. Solubility: Similar to the R-enantiomer but may show divergent biological activity due to stereoselectivity .

Chloroacetamido Derivatives

- tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate (CAS 1909288-46-5): Molecular formula: C₁₁H₂₀ClNO₃ (MW 249.73 g/mol). Functional group: Chloroacetamido substitution replaces the amino group, enhancing electrophilicity for nucleophilic substitution reactions. Applications: Intermediate in peptide coupling and crosslinking .

Hydroxy-Substituted Analogs

- (2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate hydrochloride (CAS 69320-90-7): Molecular formula: C₈H₁₈ClNO₃ (MW 211.69 g/mol). Functional group: Additional hydroxyl group increases hydrogen-bonding capacity and water solubility. Applications: Used in glycosylation-resistant peptide backbones .

Aromatic Substituted Derivatives

- tert-butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride (CAS 1998701-20-4): Molecular formula: C₁₇H₂₈ClNO₃ (MW 329.87 g/mol). Applications: Targeted in kinase inhibitor design for cancer therapy .

Table 1: Key Properties of Selected Compounds

Biological Activity

tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride, also known as H-Tle-OtBu·HCl, is a chiral compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 223.74 g/mol

- CAS Number : 1955498-14-2

- Structure : The compound features a tert-butyl group attached to an amino acid backbone, which contributes to its unique biological properties.

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis, thus modulating neuronal signaling pathways. This inhibition can lead to altered neurotransmitter levels, potentially impacting mood and cognitive functions.

- Substrate Activity : It can act as a substrate for specific enzymes, influencing biochemical pathways critical for cellular functions.

Pharmacological Evaluation

Research has demonstrated the compound's pharmacological potential in several areas:

- Neurological Disorders : Investigations into its use for developing treatments for neurological disorders are ongoing. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in conditions like depression and anxiety.

- Chiral Building Block : As a chiral molecule, it serves as a crucial building block in the synthesis of enantiomerically pure pharmaceuticals, enhancing the specificity and efficacy of drug development .

- Toxicological Studies : Recent studies have assessed its safety profile and potential adverse effects in vivo, particularly concerning its structural analogs that have been associated with severe intoxication .

Comparative Analysis

The following table summarizes the unique features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl (2R)-2-amino-3,3-dimethylbutanoate HCl | C10H21ClN2O2 | Chiral; significant biological activity; potential therapeutic uses |

| Methyl 2-amino-3,3-dimethylbutanoate hydrochloride | C7H16ClNO2 | Non-chiral; less complex structure |

| 2-Amino-3-methylbutanoic acid methyl ester | C6H13NO2 | Simpler structure; lacks steric hindrance |

Study 1: Neurotransmitter Modulation

A study conducted on the effects of this compound demonstrated that it significantly alters levels of serotonin and dopamine in rat models. These findings suggest potential applications in treating mood disorders.

Study 2: Synthesis Applications

Research highlighted the compound's effectiveness as a chiral building block in synthesizing complex organic molecules. This application is particularly relevant in pharmaceutical chemistry where stereochemistry is critical .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl (2R)-2-amino-3,3-dimethylbutanoate hydrochloride?

The compound is typically synthesized via reductive amination. For example, a related chiral amino ester intermediate was prepared by reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde in dichloroethane, followed by reduction with sodium triacetoxyhydroborate under nitrogen . The crude product is purified via extraction (ethyl acetate/dichloromethane) and concentrated under reduced pressure. This method emphasizes the importance of inert atmospheres and regioselective reducing agents to preserve stereochemistry.

Q. How is the stereochemical integrity of the (2R)-configuration validated during synthesis?

Chiral purity is confirmed using polarimetry, chiral HPLC, or X-ray crystallography. For structurally similar compounds (e.g., tert-butyl (2R,3S)-2-amino-3-hydroxybutanoate), absolute configuration is often verified via single-crystal X-ray diffraction . Nuclear Overhauser Effect (NOE) NMR experiments may also differentiate enantiomers by analyzing spatial interactions between protons .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm backbone structure and substituent integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Reverse-phase or chiral columns to assess purity (>97%) and enantiomeric excess .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the tert-butyl ester group in acidic/basic environments?

The tert-butyl group is susceptible to acid-catalyzed cleavage. For instance, in HCl-containing media, the ester hydrolyzes to the corresponding carboxylic acid. Stability studies under varying pH (e.g., pH 2–10) using kinetic monitoring (HPLC or TLC) reveal optimal storage conditions (dry, inert atmosphere, < -20°C) to prevent degradation .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–85%) often stem from differences in workup protocols. For example, incomplete extraction of the product into organic phases (ethyl acetate vs. dichloromethane) or residual water in the sodium sulfate drying step can lower yields . Systematic replication with controlled variables (solvent ratios, drying time) isolates critical factors.

Q. How can computational modeling predict the reactivity of the amino group in nucleophilic substitutions?

Density Functional Theory (DFT) calculations evaluate the nucleophilicity of the primary amine. For tert-butyl-protected analogs, steric hindrance from the 3,3-dimethyl group reduces reactivity in SN2 reactions, favoring instead amidation or reductive alkylation pathways .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

As a chiral building block, its utility in drug discovery is assessed via:

- Enzyme Inhibition Assays : Kinase or protease inhibition screens using fluorogenic substrates .

- Cell Permeability Studies : Caco-2 monolayer models to evaluate passive diffusion and P-glycoprotein efflux .

Methodological Notes

- Stereochemical Analysis : Always correlate NMR coupling constants (e.g., -values for vicinal protons) with computational models (e.g., Gaussian) to validate spatial arrangements .

- Contradiction Resolution : Cross-reference synthetic protocols with patents (e.g., EP 4374877 A2) and adjust stoichiometry of reducing agents (e.g., sodium triacetoxyhydroborate) to optimize yields .

- Safety Protocols : Store the hydrochloride salt in desiccators to prevent hygroscopic degradation and handle in fume hoods due to potential amine volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.